Ferrozine(2-)

Description

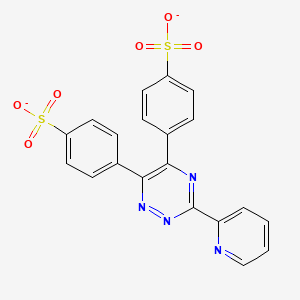

Structure

3D Structure

Properties

Molecular Formula |

C20H12N4O6S2-2 |

|---|---|

Molecular Weight |

468.5 g/mol |

IUPAC Name |

4-[3-pyridin-2-yl-6-(4-sulfonatophenyl)-1,2,4-triazin-5-yl]benzenesulfonate |

InChI |

InChI=1S/C20H14N4O6S2/c25-31(26,27)15-8-4-13(5-9-15)18-19(14-6-10-16(11-7-14)32(28,29)30)23-24-20(22-18)17-3-1-2-12-21-17/h1-12H,(H,25,26,27)(H,28,29,30)/p-2 |

InChI Key |

JFVUMQYWYNDZDK-UHFFFAOYSA-L |

SMILES |

C1=CC=NC(=C1)C2=NC(=C(N=N2)C3=CC=C(C=C3)S(=O)(=O)[O-])C4=CC=C(C=C4)S(=O)(=O)[O-] |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC(=C(N=N2)C3=CC=C(C=C3)S(=O)(=O)[O-])C4=CC=C(C=C4)S(=O)(=O)[O-] |

Origin of Product |

United States |

Coordination Chemistry of Ferrozine 2

Complexation Thermodynamics and Stoichiometry of Ferrozine(2-) with Ferrous Ions

The reaction between Ferrozine(2-) and ferrous ions in an aqueous solution is characterized by the formation of a highly stable and intensely colored complex. This reaction is rapid and follows a well-defined stoichiometry, making it suitable for quantitative analysis illinois.educdnsciencepub.com.

| Parameter | Value | Reference |

|---|---|---|

| Stoichiometry (Ferrozine:Fe(II)) | 3:1 | illinois.eduuci.edu |

| Formation Constant (log K) | 15.6 - 16.2 | cdnsciencepub.comtandfonline.comresearchgate.net |

The tris(ferrozine)iron(II) complex exhibits a strong and sharp absorption peak in the visible spectrum, which is the basis for its use in spectrophotometry illinois.edu. The key spectral characteristics are detailed below:

Maximum Absorbance (λmax): The complex has a maximum absorbance at a wavelength of 562 nm illinois.educaymanchem.com.

Molar Absorptivity (ε): At this wavelength, the molar absorptivity is exceptionally high, reported to be 27,900 L·mol⁻¹·cm⁻¹ illinois.edutandfonline.com. Some studies under specific conditions have reported slightly higher values, around 31,500 M⁻¹cm⁻¹ researchgate.netnih.gov. This high molar absorptivity contributes to the high sensitivity of Ferrozine(2-) as an iron reagent illinois.edu.

| Spectral Parameter | Value | Reference |

|---|---|---|

| λmax | 562 nm | illinois.educaymanchem.com |

| Molar Absorptivity (ε) | 27,900 L·mol⁻¹·cm⁻¹ | illinois.edutandfonline.com |

The formation and stability of the Fe(II)-Ferrozine(2-) complex are significantly influenced by the pH of the solution.

Optimal pH Range: The magenta-colored complex forms completely in aqueous solutions within a pH range of 4 to 9 illinois.eduunh.edu. Within this range, the complex is very stable illinois.edu.

Stability in Acidic Conditions: Once formed within the optimal pH range, the complex demonstrates remarkable stability even in strongly acidic conditions, such as in 1N perchloric acid illinois.edu. However, at pH values below 4, the protonation of the ligand can hinder complex formation osti.gov. Studies have shown that at a pH between 3 and 6, reliable and optimal results for iron determination can be achieved cdnsciencepub.com.

Molar Absorptivity and Spectral Characteristics of the Fe(II)-Ferrozine(2-) Complex

Ligand Properties and Structural Aspects of Ferrozine(2-) in Metal Coordination

The specific structural features of the Ferrozine(2-) molecule dictate its chelating behavior and the properties of the resulting metal complex.

Ferrozine(2-) functions as a bidentate ligand, meaning it binds to the central metal ion at two points illinois.edumedrxiv.org. This chelation occurs through the "ferroin" functional group, which consists of a specific arrangement of nitrogen atoms: -N=C-C=N- illinois.edu. The pyridyl nitrogen and one of the triazine nitrogens coordinate with the ferrous ion illinois.edu. This bidentate chelation leads to the formation of a stable five-membered ring structure with the metal ion, a phenomenon known as the chelate effect, which enhances the stability of the complex compared to coordination with monodentate ligands libretexts.org.

A key feature of the Ferrozine(2-) ligand is the presence of two phenylsulfonic acid groups illinois.eduresearchgate.net. These sulfonate groups (-SO₃⁻) are highly polar and impart excellent water solubility to both the free ligand and its iron complex tandfonline.comresearchgate.netnih.gov. This high aqueous solubility is a significant advantage for its use in analytical chemistry, particularly for the direct determination of iron in aqueous samples without the need for extraction into organic solvents illinois.eduresearchgate.net.

Bidentate Chelation Mechanisms

Interactions of Ferrozine(2-) with Other Transition Metal Ions (e.g., Cu(I), Cu(II), Zn(II))

While Ferrozine(2-), a disulfonated derivative of 3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine, is renowned for its highly specific and sensitive colorimetric reaction with ferrous iron (Fe(II)), its coordination chemistry extends to other transition metal ions. illinois.edu The characteristic -N=C-C=N- atomic configuration, known as the ferroin (B110374) group, which is responsible for its intense complexation with Fe(II), also facilitates interactions with other metals like copper and zinc. illinois.edu

Copper(I) Interactions

Ferrozine(2-) (Fz) reacts quantitatively with cuprous ions, Cu(I), to form a well-defined complex anion, [Cu(I)(Fz)₂]³⁻. mdpi.com This complex is characterized by a 1:2 metal-to-ligand stoichiometry. mdpi.comunh.edu The formation of the [Cu(I)(Fz)₂]³⁻ chromophore is utilized in UV-Vis competition experiments to determine Cu(I) binding affinities for various molecules. unh.edu However, the complex is sensitive to aerial oxidation and substitution by other ligands. mdpi.com Its stability can be enhanced under anaerobic conditions with the use of suitable reductants and an excess of the Ferrozine (B1204870) ligand. mdpi.com

Research has established the formation constants and spectroscopic properties of the Cu(I)-Ferrozine complex. mdpi.comunh.edu The association constant was determined to be approximately 10¹² M⁻² in HEPES buffer (0.1 M, pH 7.4), which is notably weaker than other common Cu(I) chelators like bicinchoninic acid. unh.edu A separate study determined the formation constant (β₂) to be 10¹⁵.¹ M⁻². mdpi.com

Table 1: Properties of the Cu(I)-Ferrozine Complex

| Property | Value | Source(s) |

|---|---|---|

| Complex Formula | [Cu(I)(Fz)₂]³⁻ | mdpi.comunh.edu |

| Stoichiometry (Cu:Fz) | 1:2 | mdpi.comunh.edu |

| λmax | 470 nm | mdpi.com |

| Molar Absorptivity (ε) | 4320 cm⁻¹ M⁻¹ | mdpi.com |

| Formation Constant (β₂) | 10¹⁵.¹ M⁻² | mdpi.com |

| Association Constant | ~10¹² M⁻² | unh.edu |

Copper(II) Interactions

Ferrozine also serves as a ligand for the complexation of cupric ions, Cu(II). Researchers have successfully synthesized and characterized distinct copper(II)-Ferrozine complexes by reacting Ferrozine with copper chloride dihydrate. nih.gov Depending on the molar ratio of the reactants, different stoichiometries are achieved. nih.gov For instance, a 1:1 molar ratio of copper chloride to Ferrozine yields the complex [CuCl₂(ferrozine)]·7H₂O·MeOH. nih.gov When the molar ratio is adjusted to 1:2, the resulting complex is [CuCl₂(ferrozine)₂]·5H₂O·MeOH. nih.gov The geometry of the Cu(II)-Ferrozine complex has been described as square pyramidal. illinois.edu Characterization of these complexes has been performed using spectroscopic methods such as IR, UV-Vis, and ESI-MS. nih.gov

Table 2: Synthesized Copper(II)-Ferrozine Complexes

| Complex Formula | Molar Ratio (CuCl₂:Ferrozine) | Source(s) |

|---|---|---|

| [CuCl₂(ferrozine)]·7H₂O·MeOH | 1:1 | nih.gov |

| [CuCl₂(ferrozine)₂]·5H₂O·MeOH | 1:2 | nih.gov |

Zinc(II) Interactions

The interaction between Ferrozine and Zinc(II) ions has also been investigated, leading to the synthesis of novel sulfonated zinc-triazine complexes. nih.gov Unlike the intensely colored ferrous complex, the reaction between Ferrozine and Zn(II) ions does not produce a significant chromophoric species under typical analytical conditions; instead, light yellow precipitates are formed. illinois.edunih.gov

The synthesis involves reacting Ferrozine (referred to as L2 in the study) with zinc chloride in methanol. nih.gov Stirring the mixture at elevated temperatures (60–70°C) results in the formation of Zn(II)-Ferrozine complexes. nih.gov Similar to the copper(II) complexes, both 1:1 and 1:2 metal-to-ligand stoichiometries have been achieved and characterized. nih.gov The resulting complexes are water-soluble, a feature that makes them candidates for biological application studies. nih.gov Characterization through methods including elemental analysis, ¹H NMR, IR, and UV-Vis spectroscopy has confirmed the formation and structure of these zinc complexes. nih.gov

Table 3: Synthesized Zinc(II)-Ferrozine Complexes

| Complex Formula | Molar Ratio (ZnCl₂:Ferrozine) | Source(s) |

|---|---|---|

| [Zn(L2)Cl₂]·3H₂O·CH₃OH | 1:1 | nih.gov |

| [Zn(L2)₂Cl₂]·5H₂O·CH₃OH | 1:2 | nih.gov |

Spectrophotometric Principles and Methodologies Utilizing Ferrozine 2

Fundamental Principles of Ferrous Iron Determination via Ferrozine(2-) Assay

The quantitative analysis of ferrous iron using the Ferrozine(2-) assay is predicated on a straightforward colorimetric reaction. genox.com In an aqueous solution, three molecules of the Ferrozine(2-) ligand complex with one ion of ferrous iron (Fe²⁺). This reaction results in the formation of a stable, water-soluble magenta-colored complex, [Fe(Fz)₃]⁴⁻. illinois.edu The reaction is typically carried out in a weakly acidic to neutral pH range, generally between pH 4 and 9, to ensure complete complex formation. illinois.edu

The resulting ferrous-ferrozine complex exhibits a strong absorbance of light at a specific wavelength. tidjma.tn The visible absorption spectrum of this complex shows a single, sharp peak with a maximum absorbance (λmax) at 562 nm. invivochem.comillinois.edu The intensity of the magenta color is directly proportional to the concentration of ferrous iron in the sample, a principle that adheres to the Beer-Lambert law over a significant concentration range. illinois.eduatlas-site.co.uk This linear relationship allows for the accurate spectrophotometric quantification of Fe²⁺. researchgate.net The high molar absorptivity of the complex, reported to be approximately 27,900 L mol⁻¹ cm⁻¹, contributes to the high sensitivity of the assay, enabling the detection of low iron concentrations. illinois.edu

The fundamental reaction can be summarized as:

Fe²⁺ + 3 Ferrozine(2-) → [Fe(Ferrozine)₃]⁴⁻ (Magenta Complex) matarvattensektionen.se

This distinct color change and the stability of the resulting complex make Ferrozine(2-) a preferred reagent for ferrous iron analysis in various scientific and industrial applications. jourilabs.com

**3.2. Quantitative Spectrophotometric Methods for Iron Speciation

The Ferrozine(2-) assay can be adapted to quantify different forms of iron, specifically ferrous iron (Fe²⁺) and total iron. This allows for the speciation of iron, which is crucial in many environmental and biological systems.

The direct determination of ferrous iron (Fe²⁺) is the most straightforward application of the Ferrozine(2-) assay. illinois.edu This method leverages the specific reaction between Fe²⁺ and Ferrozine(2-) to form the characteristic magenta complex. tidjma.tn The sample containing ferrous iron is mixed with a Ferrozine(2-) solution, typically buffered to a pH between 4 and 9, to facilitate the reaction. illinois.edu After a short incubation period to allow for complete color development, the absorbance of the solution is measured at 562 nm using a spectrophotometer. illinois.edu

The concentration of ferrous iron in the sample is then determined by comparing its absorbance to a calibration curve. This curve is generated by measuring the absorbance of a series of standard solutions with known ferrous iron concentrations treated with Ferrozine(2-) under the same conditions. illinois.edu The Beer-Lambert law is obeyed up to approximately 4 mg/L of iron, providing a reliable quantitative range. illinois.edu It is crucial that the analysis is performed under conditions that prevent the oxidation of Fe²⁺ to ferric iron (Fe³⁺) before the addition of Ferrozine(2-), as Ferrozine(2-) does not form a colored complex with Fe³⁺. researchgate.net

| Parameter | Value | Reference |

| Analyte | Ferrous Iron (Fe²⁺) | illinois.edu |

| Reagent | Ferrozine(2-) | illinois.edu |

| Wavelength (λmax) | 562 nm | illinois.edu |

| pH Range | 4 - 9 | illinois.edu |

| Molar Absorptivity | ~27,900 L mol⁻¹ cm⁻¹ | illinois.edu |

| Linearity | Up to ~4 mg/L Fe | illinois.edu |

To determine the total iron concentration in a sample, which includes both ferrous (Fe²⁺) and ferric (Fe³⁺) iron, a preliminary reduction step is required. atlas-site.co.uk Since Ferrozine(2-) only reacts with Fe²⁺ to produce a colored complex, any Fe³⁺ present in the sample must first be converted to Fe²⁺. tidjma.tnresearchgate.net

This reduction is typically achieved by adding a suitable reducing agent to the sample prior to the addition of the Ferrozine(2-) reagent. medichem-me.com Common reducing agents used for this purpose include ascorbic acid, hydroxylamine (B1172632) hydrochloride, and thioglycolic acid. atlas-site.co.ukmatarvattensektionen.selinear.es These agents efficiently reduce Fe³⁺ to Fe²⁺ in a weakly acidic medium. matarvattensektionen.selinear.es

Acidification of the sample to release any protein-bound iron and to create a suitable environment for reduction. medichem-me.comlinear.es

Addition of a reducing agent (e.g., ascorbic acid) to convert all Fe³⁺ to Fe²⁺. atlas-site.co.uk

Addition of the Ferrozine(2-) reagent to complex with the now total Fe²⁺ pool. atlas-site.co.uk

Measurement of the absorbance at 562 nm.

The measured absorbance corresponds to the total iron concentration. The concentration of ferric iron can then be calculated by subtracting the directly determined ferrous iron concentration (from a separate, non-reduced sample) from the total iron concentration.

| Reducing Agent | Typical Matrix/Conditions | Reference |

| Ascorbic Acid | Human serum/plasma, weakly acidic medium | atlas-site.co.uk |

| Hydroxylamine Hydrochloride | Potable water, requires heating | illinois.edu |

| Thioglycolic Acid | Environmental water, dissolves iron oxides with heat | matarvattensektionen.se |

**3.3. Methodological Adaptations for Diverse Sample Matrices

The Ferrozine(2-) assay's versatility allows for its application across a range of sample types, with specific modifications to address the chemical complexity and potential interferences within each matrix.

When analyzing environmental water samples, certain precautions and adaptations are necessary for accurate iron determination using Ferrozine(2-). For total iron analysis in samples containing iron oxides, a digestion step with an acid, such as hot, diluted thioglycolic acid, can be employed to dissolve the oxides and simultaneously reduce Fe(III) to Fe(II). matarvattensektionen.se To prevent the oxidation of Fe(II) to Fe(III) in anoxic water samples or to stop the precipitation of Fe(III) hydroxides, samples should be immediately acidified to a pH of 2 with acids like HCl, HNO₃, or H₂SO₄ upon collection.

The high sensitivity of the Ferrozine(2-) method is particularly advantageous for the low iron concentrations often found in natural waters. tidjma.tn For samples with very low iron levels, such as in some seawater contexts, preconcentration techniques or the use of longer path-length cuvettes in the spectrophotometer can enhance the detection limit. The method is generally robust against interferences from other metal ions commonly found in water at typical concentrations. illinois.edu However, for wastewater with high concentrations of other metals, masking agents or sample dilution may be necessary.

For the analysis of iron in soil and sediment extracts, the primary challenge is the efficient extraction of iron from the solid matrix into a solution that is compatible with the Ferrozine(2-) assay. This typically involves an acid extraction procedure to dissolve iron-bearing minerals and release iron into the solution. Following extraction, the sample preparation mirrors that for other aqueous samples.

The extract is first filtered to remove particulate matter. genox.com To determine total iron, a reducing agent like hydroxylamine or thioglycolic acid is added to convert all Fe³⁺ to Fe²⁺. matarvattensektionen.se The pH of the extract is then adjusted to the optimal range of 4-9 for the Ferrozine(2-) reaction. Given the potential for high concentrations of other metals in soil extracts, it is important to assess potential interferences. While Ferrozine(2-) is highly specific for iron, extremely high levels of ions like cobalt(II) and copper(I) can form colored complexes and may require specific analytical considerations or masking agents. illinois.edu

Methodological Adaptations for Diverse Sample Matrices

In Vitro Biological Sample Analysis (e.g., Food, Plant Tissues, Cell/Tissue Extracts)

The Ferrozine(2-) assay is a widely adopted spectrophotometric method for the quantification of iron in a variety of in vitro biological samples due to its sensitivity and specificity. chemrxiv.orgtidjma.tn This method is predicated on the reaction of ferrous iron (Fe²⁺) with Ferrozine(2-) to form a stable, magenta-colored complex with a maximum absorbance at 562 nm. chemrxiv.orgiastate.edu The intensity of the color produced is directly proportional to the ferrous iron concentration, adhering to the Beer-Lambert law. researchgate.netspringerprofessional.de

For the analysis of total iron, a reducing agent is necessary to convert all ferric iron (Fe³⁺) in the sample to the ferrous state (Fe²⁺) before the addition of Ferrozine(2-). medichem-me.comnih.gov Common reducing agents include ascorbic acid and hydroxylamine hydrochloride. chemrxiv.orgillinois.edu

The versatility of the Ferrozine(2-) method allows for its application across diverse biological matrices:

Cell and Tissue Extracts: The assay is frequently used to determine iron content in cell lysates and tissue homogenates. genox.comadipogen.com This is crucial for studies involving iron metabolism, cellular iron uptake, and the characterization of iron oxide nanoparticles within biological systems. chemrxiv.orgresearchgate.net For instance, the method has been successfully applied to quantify iron in Drosophila as an indicator of mitoferrin activity and to assess iron levels in tumors. researchgate.net A modified Ferrozine(2-) assay has also been developed to measure the ratio of elemental to oxidized iron in fecal samples, providing insights into the redox environment of the gastrointestinal tract. nih.gov

Serum and Plasma: The determination of iron in serum and plasma is a common diagnostic procedure. The Ferrozine(2-) method provides a reliable means to measure serum iron concentrations. medichem-me.comresearchgate.net Typically, iron is released from transferrin under acidic conditions, reduced to Fe²⁺, and then complexed with Ferrozine(2-). medichem-me.comnih.gov This approach has shown good correlation with other methods like inductively coupled plasma (ICP) analysis. genox.com

Plant Tissues: In plant biology, the Ferrozine(2-) assay is used to determine the ferrous iron content in plant tissues such as leaves. tandfonline.comnih.gov This is important for understanding iron nutrition and the effectiveness of iron fertilizers in plants. nih.gov The method can differentiate between various forms of iron in plant foodstuffs, such as water-soluble, ethyl acetate-extractable, and complexed iron. nih.gov

Food Samples: The analysis of iron in food is essential for nutritional labeling and quality control. The Ferrozine(2-) method is applied to ashed food samples, such as meat, to measure their iron content. researchgate.netspringerprofessional.de

The adaptability of the Ferrozine(2-) assay is further demonstrated by its use in high-throughput formats, such as 96-well microplates, which is particularly beneficial for analyzing a large number of samples. iastate.eduresearchgate.net However, it is important to be aware of potential interferences. The presence of other metal chelators, like EDTA, can interfere with the assay. genox.com Additionally, factors such as pH, temperature, and light exposure can affect the formation and stability of the Fe²⁺-Ferrozine complex, necessitating careful control of experimental conditions. researchgate.net

Food and Plant Material Analysis

Analysis of Food Materials:

Analysis of Plant Materials:

In the realm of plant science, the Ferrozine(2-) assay serves as a critical tool for evaluating iron nutrition and the bioavailability of iron from different sources. nih.gov The method can be used to measure ferrous iron directly in plant tissue extracts. tandfonline.com Researchers have employed Ferrozine(2-) to differentiate various iron species within plant-based foods, providing valuable information on the proportion of water-soluble, labile, and complexed iron. nih.gov For example, studies have found high levels of water-soluble, labile iron in fruits, while protein-rich plant foods tend to have more complexed and ethyl acetate-extractable iron. nih.gov The total iron content in the analyzed plant foodstuffs ranged from 1 to 90 ppm, with the water-soluble fraction accounting for 6% to 60% of the total iron, depending on the food item. nih.gov

Furthermore, the Ferrozine(2-) method is instrumental in assessing the antioxidant capacity of plant extracts. rsc.org In this context, the reduction of Fe³⁺ to Fe²⁺ by antioxidants is measured, with the resulting Fe²⁺ forming the colored complex with Ferrozine(2-). This application provides a measure of the ferric reducing antioxidant power (FRAP) of the plant material. rsc.org

Methodological Considerations:

The successful application of the Ferrozine(2-) method in food and plant analysis requires careful sample preparation. For plant tissues, extraction can be performed using aqueous solutions of chelating agents. tandfonline.com It has been observed that fresh leaf tissue may yield higher Fe²⁺ values compared to dried tissues. tandfonline.com The choice of extraction method and sample handling can influence the results.

Below is a table summarizing the application of the Ferrozine(2-) method in the analysis of various food and plant materials.

| Sample Type | Analytical Goal | Key Findings/Observations |

| Food (General) | Total iron determination | Suitable for iron-fortified foods. adipogen.comdspacedirect.org |

| Meat | Ferrous iron quantification | Ashing is a common sample preparation step. researchgate.net |

| Plant Foodstuffs | Differentiation of iron species | Fruits show high water-soluble iron; protein-rich foods have more complexed iron. nih.gov |

| Plant Tissues (Leaves) | Ferrous iron determination | Fresh tissue may yield higher Fe²⁺ than dried tissue. tandfonline.com |

| Plant Extracts | Antioxidant capacity (FRAP) | Measures the ability of plant compounds to reduce Fe³⁺. rsc.org |

Industrial and Process Water Analysis

The determination of iron in industrial and process water is critical for preventing corrosion, scaling, and other operational issues. The Ferrozine(2-) method is a highly sensitive and reliable spectrophotometric technique for this purpose. chemrxiv.orgillinois.edu It is particularly advantageous for measuring trace quantities of iron. tajhizkala.ir

The principle of the method involves the reaction of ferrous iron (Fe²⁺) with Ferrozine(2-) to form a stable, intensely colored magenta complex that is measured at a wavelength of 562 nm. illinois.edu For the determination of total iron, any ferric iron (Fe³⁺) present in the water sample must first be reduced to the ferrous state. matarvattensektionen.se This is typically achieved using a reducing agent such as hydroxylamine hydrochloride. illinois.edu

Methodology and Applications:

A general procedure for analyzing iron in water samples using Ferrozine(2-) involves the following steps:

Collection of the water sample in an acid-washed bottle. dspacedirect.org

Preservation of the sample by adjusting the pH to 2.0 or less with nitric acid. dspacedirect.org

For total iron, a digestion step, often with heating, may be required to dissolve any particulate iron or rust. matarvattensektionen.sehach.com

Addition of a reducing agent to convert Fe³⁺ to Fe²⁺. matarvattensektionen.se

Addition of the Ferrozine(2-) reagent, which also typically contains a buffer to adjust the pH to the optimal range of 4-9 for color development. matarvattensektionen.sehach.com

Allowing sufficient time for the color to develop, which is usually a few minutes. matarvattensektionen.se

Measuring the absorbance of the solution with a spectrophotometer and calculating the iron concentration based on a calibration curve. matarvattensektionen.se

The Ferrozine(2-) method is more sensitive than the well-known 1,10-phenanthroline (B135089) method for iron determination. hach.com It is applicable to a wide range of water types, including potable water, industrial process water, and seawater. tidjma.tnscribd.com The method can be adapted for use with different spectrophotometer cell path lengths, allowing for an extension of the measurement range. tajhizkala.ir

Interferences and Considerations:

While the Ferrozine(2-) method is highly specific for iron, certain substances can potentially interfere with the analysis. researchgate.net Therefore, it is important to consider the composition of the water being tested. Proper cleaning of all glassware with acid is essential to avoid contamination and ensure accurate results, especially when measuring trace amounts of iron. illinois.edu The photosensitive nature of the Ferrozine(2-)-Fe²⁺ complex means that measurements should be performed with care to avoid degradation of the complex by light. researchgate.net

The following table outlines typical parameters for the Ferrozine(2-) method in water analysis:

| Parameter | Value/Condition |

| Wavelength (λmax) | 562 nm |

| pH Range for Complex Formation | 4 - 10 |

| Reducing Agent | Hydroxylamine hydrochloride, Thioglycolic acid |

| Typical Application Range | 0.01 to 0.2 µg/g (can be extended) |

Advanced Analytical Techniques Integrating Ferrozine 2

Automated Flow Systems for Iron Analysis

Automated flow systems utilizing Ferrozine(2-) have revolutionized iron analysis by offering increased precision, higher sample throughput, and reduced human error compared to traditional batch methods. nmsu.edu These systems are particularly valuable for in situ analysis in dynamic environments like hydrothermal vents and coastal waters. researchgate.netoceanbestpractices.org

Flow Injection Analysis (FIA) and Reversed FIA

Flow Injection Analysis (FIA) is a technique that automates wet chemistry methods by injecting a sample into a continuously flowing carrier stream containing the necessary reagents. nmsu.edu In the context of iron analysis, Ferrozine(2-) is a commonly used reagent. researchgate.netresearchgate.net The sample, containing iron, mixes with the Ferrozine(2-) solution, forming the characteristic magenta-colored Fe(II)-Ferrozine complex, which is then detected spectrophotometrically. nih.gov FIA systems significantly reduce experimental error and improve detection limits due to the precise control of flow rates and injection volumes. nmsu.edu

Two primary configurations of FIA for iron determination with Ferrozine(2-) are Normal FIA and Reversed FIA (rFIA). nih.gov In normal FIA, the sample is injected into a reagent stream. nih.gov In reversed FIA, the reagent is injected into a sample stream. nih.gov The choice between these methods can depend on the specific application and desired analytical parameters. For instance, rFIA has been shown to offer a wider linear range for iron determination in some cases. nih.gov

The adaptability of FIA allows for the determination of both Fe(II) and total iron. For total iron analysis, a reduction step is incorporated, typically using a reducing agent like ascorbic acid to convert Fe(III) to Fe(II) before complexation with Ferrozine(2-). nih.gov

| Parameter | Normal FIA | Reversed FIA | Reference |

| Linear Range | 0.5-6 µg/mL | 0.1-5 µg/mL | nih.gov |

| Detection Limit | 0.012 µg/mL | 0.010 µg/mL | nih.gov |

| Sample Throughput | 90 samples/h | 50 samples/h | nih.gov |

| Relative Standard Deviation (RSD) | 0.3% | 0.28% | nih.gov |

Lab-on-Chip and Microfluidic Systems

The integration of the Ferrozine(2-) method into lab-on-a-chip (LoC) and microfluidic systems represents a significant advancement in in situ chemical analysis. oceanbestpractices.orguni-kiel.de These miniaturized platforms integrate all analytical steps, including sampling, reagent mixing, and detection, onto a single chip. uni-kiel.dersc.org This approach offers numerous advantages, such as reduced reagent consumption, lower power requirements, and portability, making them ideal for autonomous deployments in a variety of aquatic environments. frontiersin.org

In a typical Ferrozine(2-)-based LoC analyzer, a buffered Ferrozine(2-) solution is used for the determination of Fe(II), while a mixture of Ferrozine(2-) and a reducing agent like ascorbic acid is used for labile Fe(III) analysis. oceanbestpractices.orgresearchgate.net The system utilizes diffusive mixing and color development within microfluidic channels, with spectrophotometric detection often occurring in long-pathlength flow cells integrated into the chip to enhance sensitivity. researchgate.netresearchgate.net These analyzers have demonstrated the capability to measure a broad concentration range of iron, from nanomolar to micromolar levels. frontiersin.org

Despite the advantages, challenges remain, such as potential underestimation of iron concentrations in the presence of high dissolved organic matter, which may necessitate an acidification step for accurate total dissolved iron measurements. frontiersin.org

| Parameter | Value | Reference |

| Detection Limit | 1.9 nM | researchgate.net |

| Concentration Range | 1.9 nM to >20 µM | frontiersin.org |

| Precision (Fe(II) standards) | 2.7% (RSD, n=214) | researchgate.net |

| Precision (Fe(III) standards) | 1.9% (RSD, n=217) | researchgate.net |

Sequential Injection Analysis (SIA)

Sequential Injection Analysis (SIA) is another automated flow technique that has been successfully coupled with Ferrozine(2-) for iron monitoring. researchgate.net SIA systems offer enhanced control over reagent and sample sequencing, providing flexibility for multi-parameter analysis. vdoc.pub In the context of iron speciation, an SIA system can be programmed to first measure Fe(II) directly with Ferrozine(2-) and then, in a subsequent step, introduce a reducing agent to determine total reducible iron. researchgate.net

One study compared two SIA systems for continuous iron monitoring: one based on Luminol chemiluminescence and the other on Ferrozine(2-) spectrophotometry. researchgate.net The Ferrozine(2-)-based system utilized a long path length liquid wave capillary cell to achieve low detection limits. Both methods demonstrated stability for over 120 hours of continuous operation, highlighting the robustness of SIA for long-term environmental monitoring. The Ferrozine(2-) method in this setup achieved a detection limit of 2.2 nM. researchgate.net

Enhanced Sensitivity Approaches

While the Ferrozine(2-) method is inherently sensitive, certain applications, particularly in oceanography and trace metal analysis, demand even lower detection limits. To meet this need, various strategies have been developed to enhance the sensitivity of Ferrozine(2-)-based iron determination.

Preconcentration Strategies (e.g., Solid Phase Extraction, Liquid Waveguide Capillary Cells)

Another powerful tool for enhancing sensitivity is the use of Liquid Waveguide Capillary Cells (LWCC). nmsu.edursc.org These cells feature an extended optical path length, often one or two meters long, which significantly increases the absorbance signal according to the Beer-Lambert law. nmsu.edursc.org The combination of SPE and LWCC in a flow injection system has been shown to achieve exceptionally low detection limits, in the nanomolar and even sub-nanomolar range, making it suitable for the analysis of dissolved iron species in estuarine and coastal waters. rsc.org

| Parameter | Fe(II) | Fe(II+III) | Reference |

| Detection Limit | 0.056 nmol/L | 0.096 nmol/L | rsc.org |

| Linear Range | 0.5–50 nmol/L | 0.5–50 nmol/L | rsc.org |

| Sample Throughput | 6 h⁻¹ | 6 h⁻¹ | rsc.org |

Integration with Luminescent Nanomaterials (e.g., Upconverting Nanoparticles via Inner Filter Effect)

A novel approach to enhance the sensitivity of iron detection using Ferrozine(2-) involves its integration with luminescent nanomaterials, such as upconverting nanoparticles (UCNPs). rsc.orgnih.gov This method utilizes the inner filter effect (IFE), where the absorbance spectrum of the Fe(II)-Ferrozine(2-) complex overlaps with the emission spectrum of the UCNPs. rsc.orgnih.gov

In this system, UCNPs are excited by a near-infrared laser (e.g., at 980 nm), and they emit light at a shorter wavelength in the visible spectrum (e.g., green emission from Er³⁺ dopants at approximately 545 nm). rsc.orgnih.gov The Fe(II)-Ferrozine(2-) complex, which has a strong absorbance peak around 562 nm, absorbs the light emitted by the UCNPs. rsc.orgnih.gov As the concentration of Fe(II) increases, more of the intensely colored complex is formed, leading to a greater quenching of the UCNP luminescence. nih.gov This change in emission intensity can be measured ratiometrically, providing a sensitive and selective method for Fe(II) quantification. rsc.orgnih.gov This technique has demonstrated low micromolar detection limits and shows promise for applications in turbid solutions. nih.gov

| UCNP Type | Detection Limit (LoD) | Reference |

| PAA-capped Gd₂O₂S:Yb³⁺,Er³⁺ | 2.74 µM | rsc.org |

| PAA-capped NaYF₄:Yb³⁺,Er³⁺ | 1.43 µM | rsc.org |

Kinetic and Mechanistic Investigations Involving Ferrozine 2

Reaction Kinetics of Ferrozine(2-) Complexation with Ferrous Iron

The complexation reaction between Ferrozine(2-) and ferrous iron results in the formation of a stable tris-ferrozine-iron(II) complex, [Fe(Fz)₃]⁴⁻, which exhibits a maximum absorbance at 562 nm. illinois.edu The high molar absorptivity of this complex, reported to be between 27,900 M⁻¹cm⁻¹ and 31,500 M⁻¹cm⁻¹, allows for the precise quantification of Fe(II) at low concentrations. illinois.edunih.gov

Kinetic studies, often employing stopped-flow spectrophotometry, have been conducted to elucidate the details of the complex formation. The reaction has been determined to be first order with respect to the concentration of ferrous iron and third order with respect to the Ferrozine(2-) ligand. osti.govacs.org

Detailed kinetic analyses have established the rate coefficients for both the formation and dissociation of the complex. osti.gov A proposed mechanism involves a stepwise addition of the three ferrozine (B1204870) ligands to the ferrous ion. The pH dependence of the reaction suggests that the unprotonated form of the Ferrozine(2-) ligand is the reactive species in the complexation process. osti.govacs.org

| Kinetic Parameter | Value | Conditions |

| Reaction Order | ||

| With respect to Fe(II) | 1 | pH 2.80-5.50, Ionic Strength 0.10 M |

| With respect to Ferrozine(2-) | 3 | pH 2.80-5.50, Ionic Strength 0.10 M |

| Rate Coefficients | ||

| Complex Formation (k_f) | (3.08 ± 0.03) x 10¹¹ M⁻³ s⁻¹ | 25°C, Ionic Strength 0.10 M |

| Complex Dissociation (k_d) | (4.25 ± 0.04) x 10⁻⁵ s⁻¹ | 25°C, Ionic Strength 0.10 M |

Data sourced from Thompsen and Mottola (1984). osti.gov

The kinetics of the Ferrozine(2-)-iron(II) complex formation are significantly influenced by both temperature and pH. researchgate.net The reaction is stable and complete within a pH range of 4 to 9. illinois.edu Studies conducted between pH 2.80 and 5.50 have shown a distinct pH dependency, which is attributed to the protonation of the Ferrozine(2-) ligand. osti.gov The pKa of Ferrozine(2-) has been determined kinetically to be 3.13, indicating that below this pH, the concentration of the reactive, unprotonated form of the ligand decreases, thus slowing the reaction rate. osti.gov

The rate of complex formation also varies with temperature. The activation energy (Ea) for the formation of the [Fe(Fz)₃]⁴⁻ complex has been determined, providing a quantitative measure of the reaction's temperature sensitivity. osti.gov In contrast, some studies using microfluidic devices have noted that after an initial mixing period, the absorbance of the formed complex was constant across temperatures ranging from 10°C to 25°C, suggesting the complex itself is thermally stable within this range once formed. frontiersin.org

| Parameter | Value | Significance |

| pH Range for Complex Formation | 4 - 9 | Defines the optimal pH window for quantitative analysis. illinois.edu |

| Kinetically Determined pKa | 3.13 ± 0.02 | Below this pH, protonation of ferrozine slows the reaction. osti.gov |

| Activation Energy (Ea) | 9.87 ± 0.17 kJ/mol | Quantifies the effect of temperature on the reaction rate. osti.gov |

Data sourced from Thompsen and Mottola (1984). osti.gov

Determination of Reaction Order and Rate Coefficients

Mechanistic Studies of Iron Chelation

Ferrozine(2-) serves as a critical tool in mechanistic studies involving iron chelation due to its high and specific affinity for Fe(II). It is widely used in competitive binding assays and for monitoring the release of iron from biological macromolecules.

The Ferrous Ion Chelating (FIC) assay is a common spectrophotometric method that utilizes Ferrozine(2-) to evaluate the iron-chelating ability of other compounds. zen-bio.commdpi.com The principle of the assay is based on competition: in the presence of another chelating agent, the formation of the colored [Fe(Fz)₃]⁴⁻ complex is inhibited because the test compound binds to the ferrous ions, making them unavailable to Ferrozine(2-). benthamopenarchives.com

The chelating capacity is quantified by measuring the decrease in absorbance at 562 nm. nih.gov The percentage of inhibition of the Ferrozine(2-)-Fe(II) complex formation is calculated relative to a control without the competing chelator. benthamopenarchives.com This method is frequently used to screen for the antioxidant and chelating potential of various substances, including plant extracts, polyphenolic compounds, and synthetic drugs. nih.govijrpns.com Ethylenediaminetetraacetic acid (EDTA) is often used as a positive control due to its strong iron-chelating properties. zen-bio.commdpi.com

| Compound Type | Examples | Assay Principle |

| Synthetic Chelators | EDTA, Deferoxamine, Deferiprone, Deferasirox | Compete with Ferrozine(2-) for Fe(II), reducing color formation. zen-bio.com |

| Biological Compounds | Gallic acid, Plant extracts (e.g., Clinacanthus nutans) | Natural compounds' ability to bind Fe(II) is quantified by the reduction in the Fe(II)-Ferrozine complex. zen-bio.comnih.gov |

Ferrozine(2-) is instrumental in studying the kinetics of iron mobilization from iron-storage proteins like ferritin. nih.gov Ferritin stores iron in its core as a ferric (Fe(III)) oxyhydroxide mineral. For cellular use, this iron must be reduced to Fe(II) and released. In vitro assays use Ferrozine(2-) as a high-affinity chromophoric trap for the released Fe(II). nih.govmdpi.com

The rate of iron mobilization is quantified by continuously monitoring the increase in absorbance at 562 nm, which corresponds to the formation of the [Fe(Fz)₃]⁴⁻ complex. nih.govresearchgate.net This allows researchers to study the efficacy of various physiological and synthetic reducing agents (e.g., ascorbate, NADH, phenolic compounds) in promoting iron release from ferritin. nih.govnih.gov The initial rate of iron release is dependent on the concentration of the reductant but not on the concentration of Ferrozine(2-), confirming its role as an indicator. nih.gov These kinetic assays are valuable for screening compounds for the treatment of iron overload and for investigating the mechanistic details of ferritin iron reduction under different conditions, such as varying pH. nih.govresearchgate.net

The high specificity of Ferrozine(2-) for Fe(II) over Fe(III) makes it an excellent probe for studying the redox cycling of iron in complex aqueous systems, such as natural waters. frontiersin.orgresearchgate.net By measuring the concentration of the Fe(II)-Ferrozine complex, researchers can track the kinetics of Fe(II) oxidation to Fe(III) or Fe(III) reduction to Fe(II). plos.org

To determine the total iron concentration (Fe(II) + Fe(III)), a strong reducing agent like ascorbic acid or hydroxylamine (B1172632) hydrochloride is first added to the sample. illinois.edufrontiersin.org This step quantitatively converts all Fe(III) present to Fe(II), which is then complexed by Ferrozine(2-). The difference between the total iron concentration and the initially measured Fe(II) concentration yields the Fe(III) concentration. This methodology is widely applied to investigate photochemical and microbial iron reduction, as well as the oxidation of Fe(II) by dissolved oxygen or hydrogen peroxide. plos.org It is important to note, however, that under certain conditions, such as low pH or prolonged incubation, Ferrozine(2-) itself can slowly reduce Fe(III), which must be accounted for in kinetic analyses. frontiersin.org

Interference Profiles and Methodological Limitations in Ferrozine 2 Assays

Photosensitivity and Light-Induced Artifacts in Complex Stability

A significant consideration in the use of Ferrozine(2-) is the photosensitivity of the assay, particularly when ferric iron [Fe(III)] is present. researchgate.netresearchgate.netscribd.com Exposure to light can induce the photochemical reduction of the Fe(III)-Ferrozine(2-) complex to the Fe(II)-Ferrozine(2-) complex, which is the species measured colorimetrically. researchgate.net This phenomenon can lead to an overestimation of the Fe(II) concentration, especially in samples where Fe(III) is the predominant iron species. researchgate.netd-nb.info

Research has shown that this photosensitive reduction can occur even in the absence of light, albeit at a slower rate, leading to an increase in absorbance with prolonged incubation times. researchgate.netmdpi.comnih.gov To mitigate these effects, it is recommended that absorbance measurements be taken immediately after the addition of the Ferrozine(2-) reagent. researchgate.net Furthermore, conducting the assay under dark or low-light conditions can help to minimize light-induced artifacts and improve the stability of the chromophoric complex. d-nb.info The stability of the formed Fe(II)-Ferrozine(2-) complex itself is also a factor, with color development being stable for approximately 30 minutes. thermofisher.com

Limitations in Specific Sample Types (e.g., Silicate-containing samples)

The standard Ferrozine(2-) method was originally developed for aqueous, non-silicate systems. researchgate.netresearchgate.net Its application to samples containing silicate (B1173343) minerals, such as soils, sediments, and clays, is fraught with limitations. researchgate.netresearchgate.netscribd.com The primary issue is the incomplete dissolution of silicate minerals by the hydrochloric acid extraction typically used in the Ferrozine(2-) protocol. researchgate.netresearchgate.netscribd.com This results in an underestimation of the total iron content because a portion of both Fe(II) and Fe(III) remains trapped within the silicate mineral structure. researchgate.netresearchgate.net

Furthermore, the presence of silica (B1680970) has been documented to affect iron quantification by hindering the complete digestion of iron-containing nanoparticles, even those with a silica coating. chemrxiv.org While some methods have been developed to improve the digestion of silica-coated iron oxide nanoparticles, the complete dissolution of iron from complex silicate matrices remains a significant challenge for the Ferrozine(2-) assay. chemrxiv.org For such samples, alternative methods like the phenanthroline method, which was specifically designed for the analysis of silicate minerals, may be more reliable. researchgate.netresearchgate.netscribd.com

Comparative Analyses of Ferrozine 2 Methods with Alternative Reagents

Spectrophotometric Comparison with Phenanthroline and TPTZ Methods

Ferrozine(2-), 1,10-phenanthroline (B135089), and 2,4,6-tripyridyl-s-triazine (TPTZ) are three prominent reagents used for the spectrophotometric determination of ferrous iron. Each forms a colored complex with Fe(II), allowing for quantification via absorption spectroscopy. The primary distinction among these methods lies in the molar absorptivity of the resulting iron complex, which directly correlates with the sensitivity of the assay.

The Ferrozine(2-) reagent reacts with ferrous iron to form a stable, magenta-colored complex, Fe(Fz)₃²⁺, which exhibits a maximum absorbance at approximately 562 nm. illinois.edunih.govuk.com This complex is noted for its high molar absorptivity, a key factor contributing to the method's high sensitivity. illinois.edutandfonline.com In comparison, 1,10-phenanthroline forms an orange-red complex with Fe(II) with an absorbance maximum around 510 nm, while TPTZ forms a deep blue-purple complex with Fe(II). nih.govhach.com

Research has consistently shown that the Ferrozine(2-) method offers superior sensitivity. The molar absorptivity of the Fe(II)-Ferrozine complex is reported to be approximately 27,900 L mol⁻¹ cm⁻¹, which is significantly higher than that of the complexes formed with TPTZ (around 22,600 L mol⁻¹ cm⁻¹) and 1,10-phenanthroline (around 11,100 L mol⁻¹ cm⁻¹). illinois.edutandfonline.com This higher molar absorptivity means that for a given concentration of iron, the Ferrozine(2-) complex will produce a stronger absorbance signal, allowing for the detection of lower concentrations. Consequently, the Ferrozine(2-) method is more than twice as sensitive as the 1,10-phenanthroline method. hach.comsite.com

In a comparative study on determining the iron redox ratio in glass, the Ferrozine(2-) method yielded a lower error limit of measurement (0.012) compared to the 1,10-ortho-phenanthroline method (0.023), suggesting better precision. nih.gov However, the choice of reagent can be matrix-dependent. For instance, in freshwater samples with high levels of colored dissolved organic carbon (CDOC), TPTZ showed better recovery of iron spikes (90%) compared to Ferrozine(2-) (60%) within a standard 10-minute development time, as the iron reduction rate is slower with Ferrozine(2-). researchgate.net

Table 1: Spectrophotometric Properties of Iron(II) Complexes

| Reagent | Complex Color | λmax (nm) | Molar Absorptivity (L mol⁻¹ cm⁻¹) |

|---|---|---|---|

| Ferrozine(2-) | Magenta | 562 | 27,900 |

| 1,10-Phenanthroline | Orange-Red | 510 | 11,100 |

| TPTZ | Blue-Purple | 593 | 22,600 |

Data sourced from multiple references. illinois.edunih.govtandfonline.comfrontiersin.org

Inter-method Validation with Instrumental Techniques (e.g., ICP-MS, AAS, Voltammetry)

Validation of the Ferrozine(2-) spectrophotometric method against established instrumental techniques is crucial for assessing its accuracy and reliability. Techniques such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), Atomic Absorption Spectrometry (AAS), and voltammetry are often used as reference methods due to their high sensitivity and ability to measure total elemental concentration.

Studies comparing the Ferrozine(2-) method with Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) for the determination of total iron in geological samples have shown variable agreement depending on the sample matrix and digestion procedure. For some samples, the Ferrozine(2-) test underestimated total iron content by 10-13% compared to ICP-AES results. nih.gov However, when dealing with highly crystalline iron oxides, the Ferrozine(2-) method, following a more rigorous digestion with 6M HCl at 60°C, demonstrated better reliability with an accuracy of ±5% relative to ICP-AES values. nih.gov In contrast, the 1,10-phenanthroline method was found to be more accurate in other contexts, matching ICP-AES results with only a 5% deviation. nih.gov

The development of hyphenated techniques like Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry (LC-ICP-MS) offers advantages over the conventional Ferrozine(2-) method, particularly for iron speciation. scirp.org While the Ferrozine(2-) method typically requires two separate measurements to determine Fe(II) and total iron (with Fe(III) calculated by difference), LC-ICP-MS can simultaneously separate and quantify different iron species, including organo-iron complexes that may not react with Ferrozine(2-). scirp.org

Comparisons with AAS have also been performed. One study validated a spectrophotometric method and compared the results for certain waste materials with those obtained by AAS, indicating that such cross-validation is a standard practice for ensuring accuracy. researchgate.net While specific quantitative comparisons of Ferrozine(2-) with AAS and voltammetry are less frequently detailed in broad literature, the principle of inter-method validation remains a cornerstone of analytical quality control. A multi-method comparison in coastal seawater that included spectrophotometry with Ferrozine(2-), stripping voltammetry, and flow injection analysis found that the different methods could yield conflicting results, highlighting the challenges in accurately measuring Fe(II) in complex natural water systems and the potential for artifacts with each technique. frontiersin.org

Table 2: Inter-method Comparison for Iron Determination

| Method | Principle | Strengths | Limitations |

|---|---|---|---|

| Ferrozine(2-) | Spectrophotometry | High sensitivity, low cost, good for Fe(II) | Indirect Fe(III) measurement, potential interferences, light sensitivity researchgate.net |

| ICP-MS/AAS | Atomic Spectrometry | High sensitivity, measures total iron directly, matrix tolerant | Cannot distinguish oxidation states directly, higher equipment cost ajrconline.org |

| Voltammetry | Electrochemistry | High sensitivity, can perform speciation | Susceptible to interferences from organic matter and other electroactive species frontiersin.org |

Advantages and Disadvantages of Ferrozine(2-) in Analytical Contexts

The utility of the Ferrozine(2-) method is defined by a balance of its inherent advantages and limitations, which often dictate its suitability for specific analytical tasks.

Advantages:

High Sensitivity: The most significant advantage of Ferrozine(2-) is the high molar absorptivity of its ferrous complex (27,900 L mol⁻¹ cm⁻¹), which allows for the determination of very low concentrations of iron. illinois.edutandfonline.comsite.com

Low Cost: Compared to other sensitive reagents like bathophenanthroline (B157979) and instrumental methods, Ferrozine(2-) is a more economical option for routine iron analysis. illinois.eduuk.com

Complex Stability: The magenta-colored Fe(II)-Ferrozine complex is highly stable, particularly in the pH range of 4 to 9. illinois.eduuk.com This stability contributes to the reproducibility of the method.

High Specificity: Ferrozine(2-) is highly specific for iron, with minimal interferences from many other metal ions. hach.comsite.com

Water Solubility: Both the Ferrozine(2-) reagent and its iron complex are very soluble in water, which simplifies the analytical procedure by eliminating the need for organic extraction steps. illinois.edu

Disadvantages:

Interference from Copper: Copper(I) ions can form a complex with Ferrozine(2-), which may interfere with the determination of iron if present in the sample. researchgate.net

Slower Reaction Rate: In certain matrices, such as those containing high levels of dissolved organic carbon, the rate of color development with Ferrozine(2-) can be slow, potentially leading to underestimation of iron if reaction times are not optimized. researchgate.net

Light Sensitivity: The Fe(III)-Ferrozine complex can be photoreduced to the colored Fe(II) complex when exposed to light, which can lead to an overestimation of the Fe(II) concentration. researchgate.net Analyses may need to be performed in the dark or under protective lighting to mitigate this artifact.

Ineffective for Certain Iron Forms: The method may require vigorous digestion procedures to accurately measure iron in highly crystalline minerals or silicates, as incomplete dissolution can lead to under-reporting of total iron. nih.govresearchgate.net

pH Dependence: The formation of the colored complex is complete within a pH range of 4 to 9. illinois.edu Samples with pH values outside this range require buffering, which adds a step to the procedure.

Theoretical and Computational Investigations of Ferrozine 2 Interactions

Quantum Chemical Approaches to Complex Structure and Stability

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in predicting the geometry, electronic structure, and stability of metal complexes. rjpbcs.comresearchgate.net These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecular system.

For Ferrozine(2-), which acts as a tridentate chelating ligand, these methods can predict the most stable three-dimensional arrangement of the complex it forms with metal ions, such as iron(II). mdpi.commdpi.com The core structure of Ferrozine (B1204870) contains a ferroin (B110374) group (-N=C-C=N-), which is the active site for metal coordination. nih.gov When three Ferrozine(2-) ligands coordinate with a single ferrous iron (Fe²⁺) ion, they form a stable tris complex, [Fe(Ferrozine)₃]⁴⁻. Quantum chemical calculations can confirm the octahedral coordination geometry around the central iron ion, a common and stable arrangement for Fe(II) with such ligands. rjpbcs.comnih.gov

A key parameter derived from these investigations is the stability constant (log K) of the complex, which quantifies the strength of the interaction between the ligand and the metal ion. researchgate.netbanglajol.info A high stability constant indicates a thermodynamically favorable and strong complex. While experimental methods like spectrophotometry are used to measure these constants, computational approaches can provide a theoretical basis for these observations by calculating the binding energies. researchgate.netresearchgate.net Studies on analogous iron(II) complexes with other triazine-based ligands have reported high stability constants, and Ferrozine is known to form a very stable complex with Fe(II). nih.govbanglajol.info DFT calculations on similar systems have been used to predict geometries and stabilization energies, showing that such complexes are thermodynamically stable. rjpbcs.com These computational findings align with experimental evidence that the magenta-colored Fe(II)-Ferrozine complex is stable across a wide pH range of 4 to 9. nih.gov

Table 1: Calculated and Experimental Properties of the Ferrozine-Iron(II) Complex

| Property | Description | Theoretical Approach | Finding/Value | Citations |

| Stoichiometry | The ratio of metal ion to ligand in the stable complex. | Molar Ratio Methods | 1:3 (Fe²⁺:Ferrozine) | nih.gov |

| Coordination | The way the ligand binds to the central metal ion. | Structural Elucidation | Tridentate via pyridyl and triazine nitrogens. | mdpi.commdpi.com |

| Geometry | The 3D arrangement of ligands around the central metal ion. | DFT, X-ray Diffraction | Distorted Octahedral | rjpbcs.comnih.gov |

| Stability Constant | A measure of the equilibrium of complex formation. | Spectrophotometry, Potentiometry | High (log K ≈ 17.3) | researchgate.netresearchgate.net |

| Electronic Properties | Energy of Highest Occupied/Lowest Unoccupied Molecular Orbitals. | DFT (B3LYP/6-31G**) | Large HOMO-LUMO gap, indicating high stability. | rjpbcs.com |

Molecular Dynamics Simulations of Ligand-Metal Interactions

Molecular Dynamics (MD) simulations offer a way to observe the physical movement of atoms and molecules over time, providing a dynamic picture of ligand-metal interactions in a simulated environment, such as in an aqueous solution. ekb.egacs.org While quantum methods are excellent for static structures and energies, MD is suited for exploring the conformational flexibility, solvation effects, and kinetic stability of complexes. innovareacademics.in

An MD simulation of a Ferrozine(2-)-metal complex would begin with the development of a reliable force field. A force field is a set of parameters that defines the potential energy of the system, including terms for bond stretching, angle bending, torsional angles, and non-bonded interactions like van der Waals and electrostatic forces. acs.orgmdpi.com For metalloproteins and coordination complexes, developing accurate parameters for the metal ion and its coordinate bonds is a critical and challenging step. innovareacademics.inbioexcel.eu This often involves using quantum mechanical calculations to derive the partial charges on atoms and the force constants for the bonds and angles involving the metal center. innovareacademics.in

Once a force field is established, a simulation is run by placing the complex (e.g., [Fe(Ferrozine)₃]⁴⁻) in a box of solvent molecules (typically water) and calculating the forces on each atom. mdpi.com Newton's equations of motion are then solved iteratively to predict the trajectory of every atom over a set period, often nanoseconds to microseconds.

From the resulting trajectories, several key properties can be analyzed:

Structural Stability: Root Mean Square Deviation (RMSD) can be monitored to see if the complex maintains its initial octahedral geometry or undergoes significant conformational changes. ekb.eg

Ligand Exchange Dynamics: Simulations can provide insight into the likelihood and mechanism of a ligand dissociating from the metal center, a measure of the complex's kinetic lability.

Solvation Shell: The arrangement and dynamics of water molecules around the charged complex can be analyzed to understand how the solvent stabilizes the structure. ekb.eg

Binding Free Energy: Advanced methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) can be applied to the MD trajectory to calculate the binding free energy between the Ferrozine(2-) ligands and the metal ion, offering another route to assess complex stability. ekb.eg

While specific MD simulation studies focused exclusively on the Ferrozine(2-)-iron complex are not widely published, the methodology is well-established for other metal-triazine and metalloprotein systems. ekb.eginnovareacademics.in These simulations are crucial for understanding how such complexes behave in a dynamic biological or environmental context.

Table 2: Typical Workflow and Analysis in a Molecular Dynamics Simulation of a Metal-Ligand Complex

| Simulation Step | Description | Key Parameters/Software | Output/Analysis | Citations |

| 1. System Setup | Building the initial model of the complex in a solvent box. | Force Fields (AMBER, CHARMM), Water Models (OPC) | Initial coordinates of all atoms in the system. | innovareacademics.inmdpi.com |

| 2. Parameterization | Defining the force field parameters, especially for the metal center. | QM (DFT), MCPB.py, Seminario method | Force constants, partial atomic charges. | innovareacademics.in |

| 3. Energy Minimization | Relaxing the system to remove steric clashes and find a low-energy starting structure. | Steepest Descent, Conjugate Gradient algorithms | Optimized starting geometry. | mdpi.com |

| 4. Equilibration | Gradually heating the system to the desired temperature and adjusting pressure. | NVT (constant volume), NPT (constant pressure) ensembles | A stable system at the target temperature and pressure. | ekb.eg |

| 5. Production Run | Running the simulation for an extended period to collect trajectory data. | Simulation time (ns to µs), time step (fs). | Atomic trajectories (positions, velocities, forces over time). | acs.org |

| 6. Trajectory Analysis | Analyzing the saved trajectories to extract meaningful data. | RMSD, RMSF, Radius of Gyration (Rg), SASA | Structural stability, flexibility, compactness, solvent interactions. | ekb.eg |

Future Research Directions and Emerging Applications of Ferrozine 2

Development of Novel Ferrozine(2-)-Based Sensors and Probes

The inherent properties of Ferrozine(2-), particularly its ability to form a intensely colored complex with ferrous iron (Fe2+), have made it a cornerstone in analytical chemistry. nih.govresearchgate.net Future research is actively exploring the development of new sensors and probes that leverage these characteristics for enhanced sensitivity, selectivity, and applicability in diverse fields. fcad.comfrontiersin.org

A significant area of development involves integrating Ferrozine(2-) with advanced materials to create novel sensing platforms. researchgate.net For instance, researchers have successfully paired Ferrozine(2-) with upconverting luminescent nanomaterials. nih.govrsc.org This system utilizes the inner filter effect, where the absorbance of the Ferrozine(2-)-Fe2+ complex overlaps with the emission spectrum of the nanomaterials, leading to a measurable change in luminescence intensity upon Fe2+ binding. nih.govrsc.org This approach has demonstrated high sensitivity, with limits of detection in the micromolar range, and shows promise for detecting Fe2+ in turbid solutions. nih.govrsc.org

Another avenue of innovation lies in the creation of optical sensors and lab-on-a-chip devices. frontiersin.orgacs.orgresearchgate.net These systems often involve immobilizing Ferrozine(2-) or its derivatives within a polymer matrix, such as a hydrogel or a polymer inclusion membrane. researchgate.netmdpi.com These sensors offer advantages like portability and the potential for in-situ measurements, which are crucial for environmental monitoring of transient species like Fe(II) in coastal waters or sediment pore water. frontiersin.orgacs.orgresearchgate.net Research in this area focuses on optimizing the sensor's response time, linear range, and resistance to interferences from other metal ions. researchgate.netmdpi.com

Furthermore, the development of fluorescent probes based on Ferrozine(2-) and other chelating agents is a rapidly advancing field. researchgate.netnih.gov These probes are designed for high selectivity and sensitivity, enabling the detection of metal ions at nanomolar concentrations. mdpi.com The design of such probes often involves modifying the core Ferrozine(2-) structure to enhance its optical properties or to introduce targeting moieties for specific applications, such as in vivo imaging. researchgate.net

Interactive Data Table: Comparison of Ferrozine(2-)-Based Sensing Systems

| Sensing System | Principle | Analyte | Limit of Detection (LOD) | Key Advantages |

| Upconverting Nanoparticles with Ferrozine(2-) | Inner Filter Effect | Fe2+ | 1.43 µM - 2.74 µM nih.govrsc.org | High sensitivity, suitable for turbid solutions. nih.govrsc.org |

| Lab-on-a-Chip Analyzer | Spectrophotometry | Fe(II) and labile Fe(III) | 1.9 nM frontiersin.orgresearchgate.net | Autonomous in-situ measurements, broad concentration range. frontiersin.orgresearchgate.net |

| Optical Sensor Film | Absorbance | Fe2+ | 4.5 µM researchgate.net | Low cost, disposable, good stability. researchgate.net |

| Polymer Inclusion Membrane | Colorimetry | Fe(II) | Not specified | High selectivity, potential for speciation of Fe(II)/Fe(III). mdpi.com |

Exploration of Ferrozine(2-) in Advanced Materials Precursor Chemistry

The utility of Ferrozine(2-) and its metal complexes extends beyond sensing applications into the realm of materials science, specifically as precursors for the synthesis of advanced materials. This emerging area of research investigates how the controlled decomposition or transformation of Ferrozine(2-)-metal complexes can yield novel nanomaterials with tailored properties.

One of the key areas of exploration is the use of iron-containing precursors, including organometallic compounds like ferrocene (B1249389) derivatives, to synthesize magnetic nanomaterials. researchgate.net Thermal treatment of polymers containing ferrocene, a compound structurally related to the iron complexes Ferrozine(2-) forms, can lead to the formation of magnetite nanoparticles embedded within a carbon matrix. researchgate.net The size and magnetic properties of these nanoparticles can be controlled by the synthesis conditions. researchgate.net This approach highlights the potential for using well-defined metal-ligand complexes as precursors to create functional nanocomposites.

The synthesis of ternary oxide nanoparticles is another area where precursor chemistry plays a critical role. nih.gov The formation of monodisperse metal ferrite (B1171679) nanoparticles (MFe2O4) is greatly influenced by the composition of the precursor complexes. nih.gov Studies have shown that the successful synthesis of these nanoparticles is dependent on the formation of bimetallic-oxo clusters in the precursor stage. nih.gov While not directly involving Ferrozine(2-), this research underscores the principle that the structure and composition of the initial metal-ligand complex dictates the final properties of the resulting nanomaterial. This provides a conceptual framework for how Ferrozine(2-)-metal complexes could be designed and utilized as precursors.

Furthermore, the study of biomineralization processes in organisms like magnetotactic bacteria provides insights into the formation of complex nanomaterials from iron precursors. nih.gov These bacteria can produce elongated magnetite nanoparticles from a ferrous iron precursor, suggesting a solid-state transformation pathway. nih.gov Understanding these natural processes can inspire synthetic strategies for controlling the morphology of nanoparticles, and Ferrozine(2-), with its strong affinity for ferrous iron, could potentially be used to create and stabilize specific precursor phases for such syntheses.

The choice of precursor is crucial in controlling the size, shape, and properties of the final nanoparticles. rsc.org Research on the decomposition of different iron precursors has shown that the metal-to-ligand bonding and the symmetry of the complex influence the decomposition temperature and, consequently, the nanoparticle size distribution. rsc.org This fundamental understanding is directly applicable to the potential use of Ferrozine(2-)-metal complexes as precursors, where the stability and decomposition behavior of the complex would be key parameters to control.

Applications in Environmental Remediation and Monitoring Technologies

Ferrozine(2-) plays a significant role in environmental science, both as a critical reagent in monitoring technologies and as a tool to understand the chemistry of remediation processes. fcad.comfrontiersin.org Its high sensitivity and specificity for ferrous iron (Fe2+) make it invaluable for tracking iron speciation in natural and engineered systems. researchgate.netnih.gov

In environmental monitoring, Ferrozine(2-)-based methods are widely used to determine the concentration of dissolved iron species in various matrices, including water and soil. frontiersin.orgnih.gov Autonomous, in-situ analyzers utilizing Ferrozine(2-) have been developed for real-time monitoring of Fe(II) in aquatic environments. frontiersin.orgresearchgate.net These technologies are crucial for understanding the biogeochemical cycling of iron, an essential micronutrient that can limit primary production in oceans. frontiersin.orgresearchgate.net Furthermore, the development of simple, low-cost colorimetric methods using Ferrozine(2-) for soil analysis allows for the important speciation of iron, which has different roles in the environment depending on its oxidation state. nih.gov The integration of such methods into the Industrial Internet of Things (IIoT) presents opportunities for more widespread and continuous environmental monitoring. frontiersin.org

In the context of environmental remediation, particularly with the use of metallic iron (Fe0) for treating contaminated water, Ferrozine(2-) is a key analytical tool. geo-leo.demdpi.com Fe0 remediation technologies rely on the corrosion of iron to produce reactive species that can degrade contaminants. geo-leo.de The generation of Fe2+ is a central aspect of this process, and Ferrozine(2-) allows for its accurate quantification, providing insights into the reactivity and longevity of the remediation system. mdpi.com Understanding the kinetics of Fe2+ production and its subsequent reactions is essential for optimizing the design and performance of these systems.

Moreover, Ferrozine(2-) is used to study microbially-driven remediation processes. researchgate.net For instance, in systems where dissimilatory iron-reducing bacteria are utilized, Ferrozine(2-) helps to track the reduction of ferric iron (Fe(III)) to Fe(II), a key step in the degradation of certain pollutants. researchgate.net It has also been employed to investigate the role of iron in advanced oxidation processes, such as Fenton reactions, which are used for the degradation of persistent organic pollutants. researchgate.net However, it is important to note that the reliability of the Ferrozine(2-) method can be affected by the presence of other substances like hydrogen peroxide, which can lead to an overestimation of Fe(II). researchgate.net

Table: Applications of Ferrozine(2-) in Environmental Technologies

| Application Area | Specific Use | Importance |

| Environmental Monitoring | In-situ analysis of Fe(II) in coastal waters frontiersin.orgresearchgate.net | Understanding iron biogeochemistry and primary productivity. frontiersin.orgresearchgate.net |

| Quantification of Fe(II) and total Fe in soils nih.gov | Assessing soil redox conditions and nutrient availability. nih.gov | |

| Environmental Remediation | Monitoring Fe2+ production in Fe0 reactive barriers mdpi.com | Evaluating the performance and longevity of remediation systems. mdpi.com |

| Studying microbial iron reduction for contaminant degradation researchgate.net | Elucidating the mechanisms of bioremediation processes. researchgate.net | |

| Investigating Fenton and related reaction mechanisms researchgate.net | Optimizing advanced oxidation processes for water treatment. researchgate.net |

Mechanistic Insights into Iron Homeostasis and Reactivity in Model Systems

Ferrozine(2-) serves as a crucial tool for elucidating the complex mechanisms of iron homeostasis and reactivity in various biological and chemical model systems. mdpi.comthebloodproject.com Its ability to specifically and sensitively detect ferrous iron (Fe2+) allows researchers to probe the intricate processes of iron uptake, transport, storage, and reactivity. mdpi.comuri.edu

In studies of iron homeostasis, Ferrozine(2-) is used to quantify the labile iron pool, the transient and reactive fraction of intracellular iron. Understanding the dynamics of this pool is essential, as iron is a critical element for numerous cellular functions but can also be toxic in excess. mdpi.com For example, in models of iron overload diseases, Ferrozine(2-) can be used to measure the accumulation of Fe2+, which is linked to oxidative stress and cellular damage. mdpi.com The liver plays a central role in regulating systemic iron balance through the hormone hepcidin, and studies using models like hepcidin-knockout zebrafish have employed methods that could be complemented by Ferrozine(2-) to understand the resulting iron accumulation and its pathological consequences, such as ferroptosis. thebloodproject.commdpi.com

Ferrozine(2-) is also instrumental in investigating the reactivity of iron in various chemical systems that model biological processes. acs.orgd-nb.info For instance, it is used to study the reduction of Fe3+ to Fe2+ by nanoparticles or other molecules, providing insights into the redox cycling of iron. acs.org This is particularly relevant for understanding the Fenton reaction, where Fe2+ reacts with hydrogen peroxide to generate highly reactive hydroxyl radicals. researchgate.net However, studies have shown that in such systems, the Ferrozine(2-) assay itself can be influenced by the reaction components, potentially leading to an overestimation of Fe2+ due to the reduction of the Fe(III)-Ferrozine(2-) complex by residual hydrogen peroxide. researchgate.net

Furthermore, Ferrozine(2-) is employed to study the interaction of iron with other molecules and materials. For example, it has been used to assess the ability of carbonaceous nanoparticles to reduce Fe3+ to Fe2+. acs.org In more complex model systems containing multiple metal ions and ligands, Ferrozine(2-) helps to dissect the competitive interactions and their effects on the reductive reactivity of Fe2+. d-nb.info The presence of other metal ions can either inhibit or enhance the reactivity of Fe2+ associated with iron oxides. d-nb.info

The study of amorphous iron arsenate precursors for scorodite mineralization provides another example of how Ferrozine(2-) can be used to understand iron reactivity in complex systems. geoscienceworld.org In these systems, Ferrozine(2-) is essential for quantifying the Fe(II) content of the amorphous precursors, which in turn controls the solution chemistry and the kinetics of the amorphous-to-crystalline phase transition. geoscienceworld.org

Q & A

Q. How does Ferrozine(2-) enable spectrophotometric detection of Fe²⁺ in biological systems?

Ferrozine(2-) forms a stable, purple-colored complex with Fe²⁺, detectable at 562 nm via UV-Vis spectroscopy. The assay involves adding Ferrozine(2-) to samples under buffered conditions (e.g., 450 mM Na-acetate, pH 5.8), where it competes with endogenous ligands to chelate Fe²⁺. The molar absorptivity of the Fe²⁺-Ferrozine complex is 27.9 mM⁻¹ cm⁻¹, enabling quantitative analysis . For accuracy, hydroxylamine HCl (0.5N) is used to reduce Fe³⁺ to Fe²⁺ in total iron assays, ensuring all iron is measured .

Q. What experimental conditions are critical for optimizing Ferrozine-based assays?

Key parameters include:

- pH : Buffering at pH 4–9 stabilizes the Fe²⁺-Ferrozine complex . Acidic conditions (e.g., pH 5.8) minimize spontaneous Fe²⁺ oxidation .

- Reagent stoichiometry : A 3:1 Ferrozine:Fe²⁺ molar ratio ensures complete complexation, avoiding underdetection .

- Incubation time : Kinetic studies show rapid complexation (rate constant ~10¹¹ M⁻³ s⁻¹), but equilibration for 1–5 minutes is recommended for reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictory absorbance values in Ferrozine-based Fe²⁺ quantification, particularly in redox-active systems?

Discrepancies often arise from competing ligands (e.g., microbial redox-active metabolites) or pH fluctuations. Mitigation strategies include:

- Control experiments : Compare Ferrozine signals under varying nutrient limitations (e.g., phosphorus vs. nitrogen) to isolate redox-active metabolite interference .

- Validation with LC-MS : Confirm Fe²⁺ levels using orthogonal methods when anomalies occur .

- Kinetic modeling : Account for Fe²⁺-Ferrozine dissociation constants (~10⁻⁵ s⁻¹) in time-resolved assays to avoid underestimation .

Q. What methodological challenges arise when studying Ferrozine(2-)-Fe²⁺ complexation kinetics in physiological conditions?

Challenges include:

- Competing ions : Divalent metals (e.g., Cu²⁺) in buffers can catalyze Fe²⁺ oxidation; adding thiourea (130 mM) suppresses this .

- Buffer composition : HEPES buffer stabilizes pH but may interact with Fe²⁺. Na-acetate is preferred for enzymatic assays .

- Protein interference : Ferritin or other iron-binding proteins require pretreatment (e.g., pulse radiolysis) to release Fe²⁺ for detection .

Q. How do formation constants (logβ) for Fe²⁺-Ferrozine complexes vary under different ligand concentrations, and how does this impact assay design?

The logβ₃ (overall formation constant) for Fe(Ferrozine)₃²⁺ is 17.46 ± 0.37, indicating high stability. However, ligand concentration affects stoichiometry:

- At low Ferrozine:Fe²⁺ ratios (<3:1), incomplete complexation occurs, reducing sensitivity .

- Excess Ferrozine (>100× Fe²⁺) ensures pseudo-first-order kinetics but may increase background noise . Calibration curves must bracket expected Fe²⁺ concentrations, with separate curves for high/low ranges to maintain linearity .

Data-Driven Insights and Pitfalls

Q. Why might Ferrozine-based assays underestimate Fe²⁺ in the presence of phosphorus limitation?

Phosphorus limitation induces microbial production of redox-active metabolites (e.g., phenazines), which reduce Fe³⁺ to Fe²⁺ extracellularly. This creates a competing Fe²⁺ pool not accounted for in standard assays. Normalizing Ferrozine signals to microbial biomass (OD₆₀₀) and using phosphorus-limited controls can correct this .

Q. What are common sources of error in Ferrozine assays, and how can they be minimized?

- Pipetting errors : Anomalies in formation curves (e.g., Figure 6b in ) often stem from inconsistent stock solution handling. Use calibrated pipettes and validate dilutions spectrophotometrically.

- Oxidative artifacts : Trace O₂ oxidizes Fe²⁺ during handling. Work under inert atmospheres (N₂) or include reducing agents (e.g., ascorbate) .

- Interfering ligands : Pre-treat samples with Chelex resin to remove competing metal ions .

Methodological Tables

Retrosynthesis Analysis